molecular formula C18H18N2O5 B12301266 (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid

(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid

Cat. No.: B12301266
M. Wt: 342.3 g/mol
InChI Key: KLNRMQTVVCFJFN-UHFFFAOYSA-N
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Description

(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a benzodioxole ring, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, the introduction of the carbamoyl group, and the coupling of the phenylpropanoic acid moiety. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C18H18N2O5/c21-17(22)14(8-12-4-2-1-3-5-12)20-18(23)19-10-13-6-7-15-16(9-13)25-11-24-15/h1-7,9,14H,8,10-11H2,(H,21,22)(H2,19,20,23)

InChI Key

KLNRMQTVVCFJFN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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